molecular formula C17H12ClN3O3 B2661904 (Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide CAS No. 444101-75-1

(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide

Cat. No.: B2661904
CAS No.: 444101-75-1
M. Wt: 341.75
InChI Key: IRVFZWIZZPZKQB-JYRVWZFOSA-N
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Description

(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide is a cyanoacrylamide derivative characterized by a Z-configuration stereochemistry. Its structure includes a 2-chloro-4-nitrophenyl group attached to the acrylamide nitrogen, a cyano group at the α-position, and a p-tolyl (4-methylphenyl) substituent at the β-position (Fig. 1). This compound belongs to a class of molecules known for diverse biological activities, including antifungal, anticancer, and enzyme-modulating properties, as observed in structurally related analogs .

Properties

IUPAC Name

(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-16-7-6-14(21(23)24)9-15(16)18/h2-9H,1H3,(H,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVFZWIZZPZKQB-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-nitroaniline with p-tolualdehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with malononitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential anti-cancer properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-chloro-4-nitrophenyl group in the target compound introduces steric and electronic effects distinct from the 4-nitrophenyl group in compound 5012. The chloro substituent may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets .
  • Stereochemistry : The Z-configuration in the target compound contrasts with E/Z mixtures in other acrylamides (e.g., ), where isomerism affects activity. For example, E-isomers often exhibit different spatial orientations that alter target engagement .

Physical and Chemical Properties

  • Melting Points : Compound 5012 (206–207°C) and sulfamoylphenyl derivatives (e.g., compound 20 at 265.9°C) suggest that electron-withdrawing groups (e.g., nitro, sulfamoyl) increase melting points due to enhanced intermolecular interactions . The target compound’s melting point is unreported but likely influenced by its nitro and chloro substituents.
  • Synthesis: Analogous compounds (e.g., 5012) are synthesized via Knoevenagel condensation or multi-step reactions involving oxazolone intermediates and amines, yielding high-purity products (85–89% yields) .

Stereochemical and Isomeric Considerations

The Z-configuration in the target compound may restrict molecular flexibility, favoring specific binding conformations. In contrast, E-isomers (e.g., in ’s N,N-diethyl derivative) exhibit different spatial arrangements that could reduce efficacy or alter metabolic stability .

Biological Activity

(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The compound has the following structural formula:

C16H13ClN4O2\text{C}_{16}\text{H}_{13}\text{Cl}\text{N}_{4}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

A study on related compounds indicated that derivatives of cyanoacrylamides demonstrated moderate to good antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that this compound could possess similar antimicrobial properties due to its structural similarities with other effective compounds .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Molecular docking studies have shown that it interacts effectively with targets involved in cancer progression. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including:

Cell Line Activity
H460High cytotoxicity
A549Moderate activity
HT-29High selectivity
SMMC-7721Variable activity

The presence of the nitro and cyano groups in the structure enhances the electrophilic nature of the compound, which is crucial for its interaction with biomolecules involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The nitro and cyano groups facilitate electrophilic attacks on cellular components, leading to disruption of cellular functions.
  • Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes crucial for DNA replication and repair, contributing to their anticancer effects.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells, which can also play a role in cancer prevention.

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Study on Antimicrobial Activity : A study demonstrated that a derivative with a similar structure exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Efficacy in Mice Models : Research involving animal models showed that compounds similar to this compound significantly reduced tumor size and improved survival rates when administered before tumor induction .

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